4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid belongs to a new class of noncompetitive NMDA receptor antagonists with a high selectivity for GluN2C- and GluN2D-containing receptors. [] It is classified as a small-molecule antagonist, capable of interfering with the function of NMDA receptors without binding to the same site as the endogenous ligand (glutamate). [] In scientific research, it serves as a valuable tool to investigate the roles of GluN2C- and GluN2D-containing NMDA receptors in various physiological and pathological processes.
4-(5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid acts as a noncompetitive antagonist of NMDA receptors, specifically targeting GluN2C- and GluN2D-containing subtypes. [] This means it inhibits receptor function without binding to the glutamate-binding site. The precise mechanism remains to be fully elucidated, but evidence suggests it may interfere with a pregating step in the receptor activation process, preventing the channel from opening and allowing ion flow even in the presence of glutamate and glycine. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2